molecular formula C19H16ClN5O2S B239744 2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No. B239744
M. Wt: 413.9 g/mol
InChI Key: MHRNPQSYOKROFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide are diverse. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in immune cells. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has antimicrobial properties and can be used to treat bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments include its diverse biological activities and potential applications in the field of medicine. The compound can be used to study the mechanisms of inflammation, cancer, and microbial infections. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity.

Future Directions

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One direction is to investigate the molecular targets and signaling pathways involved in its biological effects. Another direction is to optimize the synthesis method to achieve higher yields and purity. In addition, the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and microbial infections, can be further explored. Finally, the toxicity and safety profile of this compound can be evaluated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, which is then reacted with 4-chloro-3-methylphenol to form 2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

The potential applications of 2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in scientific research are vast. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess antitumor activity by inducing apoptosis in cancer cells. In addition, the compound has antimicrobial properties and can be used to treat bacterial and fungal infections. The potential applications of this compound in the field of medicine are currently being investigated.

properties

Product Name

2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C19H16ClN5O2S/c1-11-8-15(6-7-16(11)20)27-10-17(26)21-14-5-3-4-13(9-14)18-24-25-12(2)22-23-19(25)28-18/h3-9H,10H2,1-2H3,(H,21,26)

InChI Key

MHRNPQSYOKROFN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C)Cl

Origin of Product

United States

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